2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-26-13-18-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(18)14-20(29)24-17-11-16(32-2)9-10-19(17)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOCELYIDTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrazolo[4,3-d]pyrimidine core, followed by functionalization with benzyl and acetamide groups. Specific reaction conditions, such as the use of catalysts like palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), are often employed to optimize yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be utilized to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Core Heterocycle Analog: N-Benzyl-2-(1-Ethyl-6-(4-Fluorobenzyl)-3-Methyl-5,7-Dioxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-4(5H)-yl)Acetamide
Key Structural Differences :
Implications :
Pyrimidine Derivatives with Varied Substituents ()
Compounds 11a and 11b from share a pyrimidine core but differ significantly in substitution:
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
Structural and Property Contrasts :
Implications :
- The thiazolo[3,2-a]pyrimidine core in 11a/b lacks the pyrazole ring fusion present in the target compound, reducing structural complexity.
- The nitrile group in 11a/b may confer distinct reactivity or binding properties compared to the target’s acetamide side chain.
Benzo[b][1,4]Oxazin Derivatives ()
Compounds 7a–c in feature a benzo[b][1,4]oxazin core linked to substituted pyrimidines.
Comparison Highlights :
- Core Heterocycle: The benzo[b][1,4]oxazin core is structurally distinct from the pyrazolo-pyrimidinone, likely leading to differences in electronic distribution and biological target selectivity.
- Substituents: The use of substituted phenyl groups on the pyrimidine ring (e.g., 2-amino-6-substituted-phenyl) contrasts with the target’s benzyl and dimethoxyphenyl groups.
- Synthesis : Both classes employ condensation reactions, but uses caesium carbonate in DMF , whereas relies on sodium acetate in acetic anhydride .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Comparison
Key Findings and Implications
Core Heterocycle: The pyrazolo[4,3-d]pyrimidinone core in the target compound and ’s analog is rare compared to thiazolo-pyrimidines () or benzooxazins (), suggesting unique electronic and steric profiles.
Substituent Effects :
- The N-(2,5-dimethoxyphenyl)acetamide in the target compound may enhance solubility via methoxy groups, whereas fluorinated or cyanated analogs (, a/b) prioritize lipophilicity.
- Substituents at position 6 (benzyl vs. 4-fluorobenzyl) could modulate receptor binding and metabolic stability.
Synthetic Accessibility: Higher yields (68%) in ’s compounds suggest efficient routes for thiazolo-pyrimidines, but pyrazolo-pyrimidinones may require optimization.
Biological Activity
The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,5-dimethoxyphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.43 g/mol. The structure consists of a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of substituents such as benzyl and dimethoxyphenyl groups may influence its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4 |
| Molecular Weight | 372.43 g/mol |
| CAS Number | 1029775-52-7 |
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. The compound has shown significant inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. For instance, a series of pyrazole amide derivatives demonstrated promising activity against these targets, indicating that modifications in the structure can enhance efficacy against tumors .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and nitric oxide synthase (iNOS). In vitro assays demonstrated that compounds similar to This compound can significantly reduce inflammation markers in cell cultures .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been reported. Compounds with similar structures have exhibited activity against a range of bacteria and fungi. For example, some derivatives showed moderate to excellent antifungal activities against phytopathogenic fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting vital enzymatic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies suggest that modifications at specific positions on the pyrazolo ring or substituents can significantly alter potency and selectivity towards biological targets .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced activity against breast cancer cells compared to their unsubstituted counterparts.
- Anti-inflammatory Mechanism : Another case study focused on the anti-inflammatory effects of related pyrazole compounds in an animal model of arthritis. The treatment resulted in reduced swelling and pain levels in subjects treated with the compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
